![molecular formula C8H12O3 B1590301 1,4-Dioxaspiro[4.5]decan-6-one CAS No. 4746-96-7](/img/structure/B1590301.png)

1,4-Dioxaspiro[4.5]decan-6-one

Vue d'ensemble

Description

1,4-Dioxaspiro[4.5]decan-6-one has been used in the synthesis of L-callipeltose, the deoxyamino sugar of L-callipeltoside A .

Synthesis Analysis

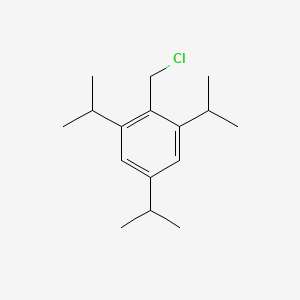

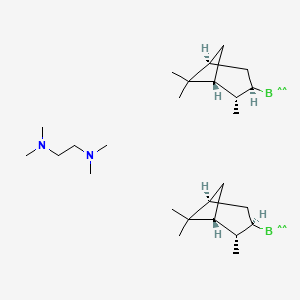

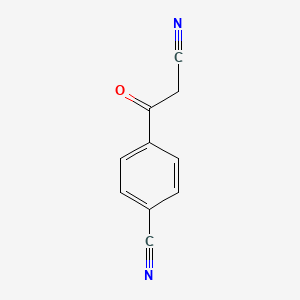

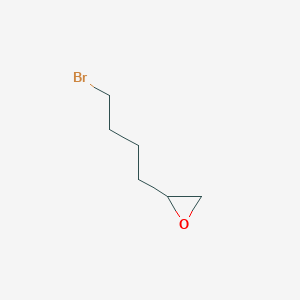

The synthesis of 1,4-Dioxaspiro[4.5]decan-6-one involves several steps. It can be obtained from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination . Another method involves the use of Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, ethylene glycol, water, 1-butyl-3-methylimidazolium hydrogensulfate, and 1-ethylimidazole tetrafluoroborate .Molecular Structure Analysis

The molecular structure of 1,4-Dioxaspiro[4.5]decan-6-one is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

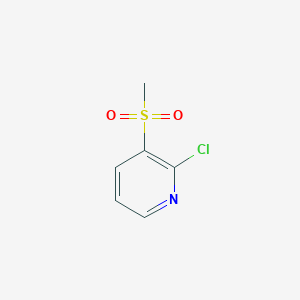

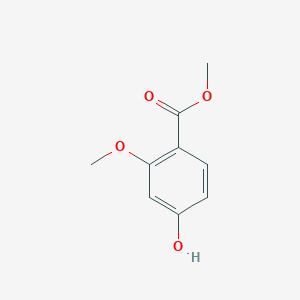

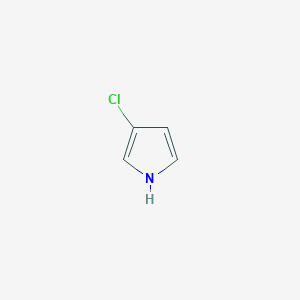

1,4-Dioxaspiro[4.5]decan-6-one can undergo aminocarbonylation in the presence of a palladium-phosphine precatalyst . It can also be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin via a novel aromatization process .Physical And Chemical Properties Analysis

1,4-Dioxaspiro[4.5]decan-6-one has a density of 1.2±0.1 g/cm³, a boiling point of 268.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. Its enthalpy of vaporization is 50.6±3.0 kJ/mol, and its flash point is 106.7±12.4 °C. The index of refraction is 1.489, and the molar refractivity is 38.6±0.4 cm³ .Applications De Recherche Scientifique

Synthesis Applications

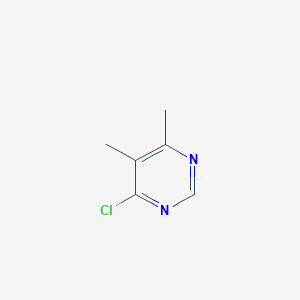

1,4-Dioxaspiro[4.5]decan-8-one, a close relative of 1,4-Dioxaspiro[4.5]decan-6-one, is highly valued as a bifunctional synthetic intermediate. It is pivotal in the synthesis of organic chemicals like pharmaceutical intermediates, liquid crystals, and insecticides. A notable synthesis method involves using 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, with acetic acid as a catalyst, enhancing yield and reducing reaction time (Zhang Feng-bao, 2006).

Derivative Synthesis

Derivatives of benzofurazan and benzofuroxan have been synthesized starting from 1,4-dioxaspiro[4.5]decan-8-one. These derivatives contain hydroxy or dioxolane groups and have been studied under acid hydrolysis conditions, revealing useful insights into their chemical behavior (V. A. Samsonov & L. B. Volodarsky, 2000).

Application in Total Synthesis

1,6-Dioxaspiro[4.n]decan-2-one systems, derived from sugar-based spirocyclopropane carboxylic acids, have been used in the total synthesis of dihydro-pyrenolide D. This methodology is notable for its efficiency and generality in stereoselective construction (B. Ramakrishna & P. Sridhar, 2015).

Antibacterial Evaluation

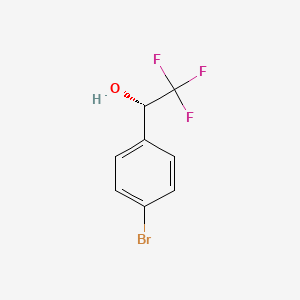

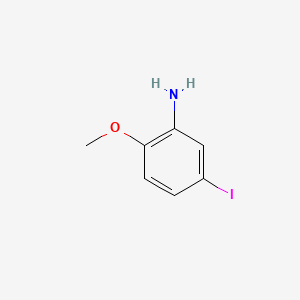

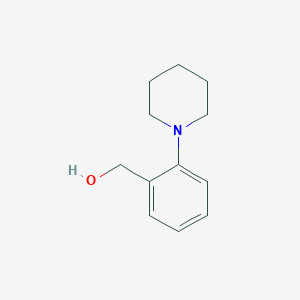

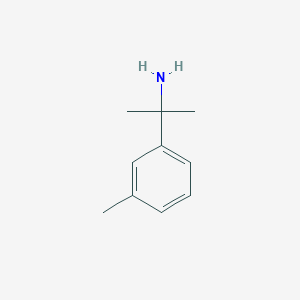

1,4-Dioxaspiro[4.5]decane derivatives have been evaluated for their antibacterial properties. Compounds synthesized via Mannich reaction and cyclo-condensation showed promising in vitro activity against various bacterial species, with one compound demonstrating significant antibacterial efficacy (M. Natarajan et al., 2021).

Palladium-Catalysed Aminocarbonylation

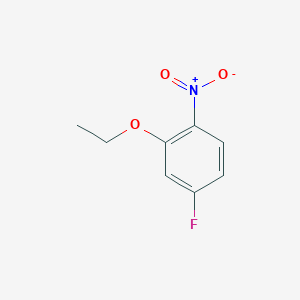

1,4-Dioxaspiro[4.5]decan-6-ylacrylamides, synthesized through palladium-catalysed aminocarbonylation of an iodoalkene from 2-acetylcyclohexanone, demonstrated high yields. This study explored the influence of amine nucleophiles and reaction conditions on the yield (R. Farkas et al., 2015).

Solubility in Sustainable Solvents

1,4-Dioxaspiro[4.5]decane-2-methanol, also referred to as 'protected glycerol', has been studied for its solubility in sustainable solvents like water and ionic liquids. This research provides fundamental data crucial for future applications involving alternative reactions and extraction/separation processes (Catarina I. Melo et al., 2012).

Safety and Hazards

1,4-Dioxaspiro[4.5]decan-6-one is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . When handling, it is advised to avoid unnecessary personal contact, wear protective clothing, use in a well-ventilated area, and avoid contact with incompatible materials .

Orientations Futures

Mécanisme D'action

Target of Action

It is used in the preparation of a series of potent analgesic compounds , suggesting that it may interact with pain receptors or enzymes involved in pain signaling pathways.

Mode of Action

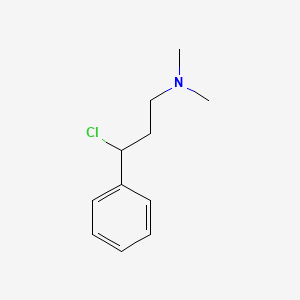

The exact mode of action of 1,4-Dioxaspiro[4It is known to undergo a novel aromatization process, converting this bicyclic frame into a series of 5-alkoxytryptamine derivatives . This suggests that 1,4-Dioxaspiro[4.5]decan-6-one may interact with its targets through the formation of these derivatives.

Biochemical Pathways

The conversion of 1,4-dioxaspiro[45]decan-6-one into 5-alkoxytryptamine derivatives, including serotonin, melatonin, and bufotenin , suggests that it may influence the serotoninergic system and related biochemical pathways.

Result of Action

The molecular and cellular effects of 1,4-Dioxaspiro[4Given its conversion into 5-alkoxytryptamine derivatives , it may influence cellular processes regulated by these compounds, such as sleep, mood, and pain perception.

Propriétés

IUPAC Name |

1,4-dioxaspiro[4.5]decan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7-3-1-2-4-8(7)10-5-6-11-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXQQTSLFAVOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C(=O)C1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493011 | |

| Record name | 1,4-Dioxaspiro[4.5]decan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxaspiro[4.5]decan-6-one | |

CAS RN |

4746-96-7 | |

| Record name | 1,4-Dioxaspiro[4.5]decan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.